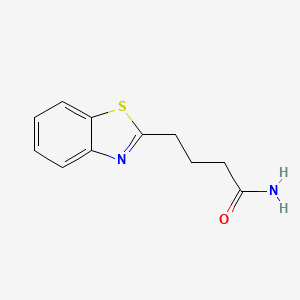

2-Benzothiazolebutanamide

Description

Structure

3D Structure

Properties

CAS No. |

100060-13-7 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)butanamide |

InChI |

InChI=1S/C11H12N2OS/c12-10(14)6-3-7-11-13-8-4-1-2-5-9(8)15-11/h1-2,4-5H,3,6-7H2,(H2,12,14) |

InChI Key |

YJAYSTKTNOOHLX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Benzothiazolebutanamide

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The benzothiazole ring is a bicyclic system formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring. researchgate.net Its synthesis is a cornerstone of heterocyclic chemistry, with several well-established methods. The most common and versatile approach involves the condensation reaction of 2-aminothiophenols with various carbonyl-containing compounds. mdpi.comijper.org This fundamental reaction can be adapted using different starting materials to yield a wide array of 2-substituted benzothiazoles.

Key established pathways include:

Condensation with Carboxylic Acids: One of the most direct methods involves the reaction of 2-aminothiophenol (B119425) with carboxylic acids. mdpi.comijper.org This reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization and formation of the benzothiazole ring. A novel heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been shown to be an effective medium for this condensation. mdpi.com

Reaction with Aldehydes: The condensation of 2-aminothiophenols with aldehydes is a widely used method for preparing 2-aryl- and 2-alkylbenzothiazoles. researchgate.netorganic-chemistry.org These reactions often proceed in the presence of an oxidizing agent, as the initial condensation product is a dihydrobenzothiazole intermediate that must be oxidized to the aromatic benzothiazole. mdpi.com Various systems, including air/DMSO, can be used for this purpose without the need for a metal catalyst. organic-chemistry.org

Acylation with Acyl Chlorides: Acyl chlorides are highly reactive and can readily acylate the amino group of 2-aminothiophenol, followed by cyclization to form the benzothiazole ring. ijper.orgnih.gov This method is often efficient and can be performed under mild conditions. Solvent-free conditions using silica-supported sodium hydrogen sulfate (B86663) have been developed for this reaction, aligning with green chemistry principles. nih.gov

Intramolecular Cyclization of Thiobenzanilides: An alternative to condensation reactions is the intramolecular cyclization of thiobenzanilides (Jacobson's synthesis). researchgate.netijper.org This method involves the formation of a thioamide from an aniline (B41778) derivative, which then undergoes cyclization to form the benzothiazole nucleus. Hypervalent iodine reagents can mediate this type of cyclization. acs.org

These conventional methods, while effective, can sometimes be limited by harsh reaction conditions or the availability of substituted 2-aminothiophenols. mdpi.comijper.org

Approaches for the Synthesis of 2-Benzothiazolebutanamide and its Structural Analogs

The synthesis of the specific target molecule, this compound, involves two main stages: formation of the benzothiazole core and the introduction of the butanamide side chain at the 2-position. This can be achieved through several strategic approaches.

Convergent Synthesis: This approach involves preparing the benzothiazole nucleus and the butanamide side chain separately before coupling them.

Amide Bond Formation: A common strategy is to start with a pre-formed benzothiazole containing a reactive group at the 2-position. For instance, 2-aminobenzothiazole (B30445) can be synthesized and then reacted with a derivative of butanoic acid, such as butanoyl chloride or an activated ester of butanoic acid, to form the desired amide bond. Similarly, 2-carboxybenzothiazole could be coupled with butylamine (B146782) using standard peptide coupling reagents. The synthesis of benzothiazole–carboxamide hybrids has been achieved by coupling a benzothiazole carboxylic acid with various amines. researchgate.net

Linear Synthesis: In this approach, the side chain is built onto a precursor that is later cyclized to form the benzothiazole ring.

Condensation with a Functionalized Precursor: A key strategy is the condensation of 2-aminothiophenol with a butanoic acid derivative that already contains the amide functionality. For example, reacting 2-aminothiophenol with a suitable derivative of N-substituted 4-oxobutanamide (B1628950) could lead to the formation of the benzothiazole ring and install the desired side chain in a single key step.

The synthesis of structural analogs often involves using substituted 2-aminothiophenols to introduce functional groups onto the benzene portion of the nucleus. Alternatively, derivatives of butanamide with various substituents can be used to modify the side chain, allowing for the exploration of structure-activity relationships. For example, novel derivatives of benzothiazolylpyrimidine-5-carboxamides have been synthesized from a benzothiazolyloxobutanamide intermediate. rsc.org

Exploration of Novel Synthetic Routes and Catalytic Systems for Benzothiazole Derivatives

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing benzothiazole derivatives. mdpi.com These novel routes often employ advanced catalytic systems to overcome the limitations of traditional methods, such as harsh conditions and the use of toxic reagents. mdpi.comnih.gov

Advanced Catalytic Systems:

Transition Metal Catalysis: Transition metals like copper (Cu), palladium (Pd), nickel (Ni), and ruthenium (Ru) have been extensively used to catalyze the formation of the benzothiazole nucleus. nih.gov Copper catalysts, in particular, have proven effective for the condensation of 2-aminobenzenethiols with nitriles and for the intramolecular cyclization of N-arylthioureas. organic-chemistry.orgnih.gov Palladium on carbon (Pd/C) has been used for the ligand-free cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org

Nanoparticle Catalysis: The use of catalysts supported on nanoparticles offers advantages such as high surface area, increased catalytic activity, and ease of recovery and reuse. mdpi.com For example, a Cu(II)-containing nano-silica triazine dendrimer has been used as an efficient catalyst for the synthesis of 2-substituted benzothiazoles. mdpi.com

Acid/Base Catalysis: Novel acid catalysts, including reusable solid acids like samarium triflate and silica-supported sodium hydrogen sulfate, have been employed to promote condensation reactions under mild and often aqueous or solvent-free conditions. organic-chemistry.orgnih.gov

Green Chemistry Approaches: The principles of green chemistry have been increasingly applied to benzothiazole synthesis to reduce environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. ijper.orgorganic-chemistry.org

Ionic Liquids: Ionic liquids have been used as recyclable catalysts and reaction media, offering a greener alternative to volatile organic solvents. mdpi.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and simplifies product purification. nih.govresearchgate.net An efficient protocol for preparing a library of benzothiazole derivatives from acyl chlorides and ortho-aminothiophenol has been developed under solvent-free conditions using a silica-supported catalyst. nih.gov

The table below summarizes various modern catalytic systems used in the synthesis of benzothiazole derivatives.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Advantages |

| Transition Metal | CuBr | 2-haloanilines, dithiocarbamates | Inexpensive, effective for C-S bond formation. nih.gov |

| Transition Metal | Pd/C | o-iodothiobenzanilide | Ligand-free, room temperature conditions. organic-chemistry.org |

| Transition Metal | RuCl₃ | N-arylthioureas | Intramolecular oxidative coupling. nih.gov |

| Nanoparticle | Cu(II)-nano-silica dendrimer | 2-aminothiophenol, aldehydes | High efficiency, catalyst reusability. mdpi.com |

| Solid Acid | Samarium triflate | o-aminothiophenols, aldehydes | Reusable, mild conditions, aqueous medium. organic-chemistry.org |

| Ionic Liquid | 1-butylimidazole tetrafluoroborate | 2-aminothiophenol, acid chlorides | Green solvent, room temperature. nih.gov |

Design and Synthesis of Advanced this compound Derivative Libraries

The systematic design and synthesis of compound libraries are crucial for discovering new molecules with desired properties, particularly in medicinal chemistry. nih.gov Creating a library of this compound derivatives involves strategically modifying different parts of the molecular scaffold to generate a diverse set of analogs.

Principles of Library Design: The design of a derivative library for this compound would focus on introducing diversity at three key positions:

The Benzene Ring (A-ring): Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene portion of the benzothiazole nucleus can modulate the electronic and lipophilic properties of the molecule. nih.gov This is typically achieved by starting with appropriately substituted 2-aminothiophenols.

The Butanamide Side Chain (B-chain): The length and branching of the alkyl chain can be altered. For example, using derivatives of propanoic acid or pentanoic acid instead of butanoic acid. Furthermore, substituents can be introduced along the chain.

The Amide Nitrogen (C-position): The amide group can be secondary or tertiary by attaching various alkyl or aryl groups to the nitrogen atom. This modification can influence hydrogen bonding capabilities and steric properties.

Synthetic Strategies for Library Generation: Combinatorial and parallel synthesis techniques are often employed to efficiently generate a large number of derivatives.

Parallel Synthesis: This involves running multiple reactions simultaneously in an array format (e.g., in a 96-well plate). For example, a common intermediate like 2-carboxybenzothiazole could be reacted with a diverse set of amines in parallel to create a library of different amides. An efficient protocol was developed for the preparation of a library of benzothiazole derivatives from reactions of acyl chlorides with ortho-aminothiophenol. nih.gov

Solid-Phase Synthesis: One of the reactants can be attached to a solid support (a resin). This simplifies purification, as excess reagents and byproducts can be washed away. For instance, a 2-aminothiophenol derivative could be immobilized on a resin and then subjected to a series of reactions to build the final products, which are then cleaved from the support.

The table below outlines potential diversification points for a this compound library.

| Molecular Position | Type of Modification | Example Substituents (R) | Synthetic Precursor |

| Benzene Ring | Substitution | -Cl, -F, -CH₃, -OCH₃ | Substituted 2-aminothiophenols |

| Butanamide Chain | Chain Length / Branching | Propyl, Isopropyl, Pentyl | Various acyl chlorides or carboxylic acids |

| Amide Nitrogen | N-Alkylation / N-Arylation | -CH₃, -C₂H₅, -Phenyl | Substituted amines for amide coupling |

By combining these variations, a large and diverse library of advanced this compound derivatives can be synthesized for screening and evaluation in various scientific fields.

Preclinical Biological Activity and Pharmacological Evaluation

In Vitro Pharmacological Characterization of 2-Benzothiazolebutanamide and Analogs

In vitro studies have been instrumental in elucidating the mechanisms of action of this compound derivatives. These investigations have primarily focused on their binding affinity to specific receptors, their ability to inhibit key enzymes, and their efficacy in cell-based assays.

Receptor Binding Affinity Studies

Investigations into the receptor binding affinities of this compound analogs have revealed interactions with central nervous system receptors. One study focused on a series of 2-oxo-2H-pyrimido[2,1-b]benzothiazoles and their ability to inhibit the binding of ³H-Ro 15-1788 to benzodiazepine (B76468) receptors in rat brain preparations. researchgate.net The most potent of these analogs, 2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole, demonstrated competitive inhibition of ³H-Ro 15-1788 binding. researchgate.net This suggests that certain benzothiazole (B30560) derivatives can directly interact with the benzodiazepine binding site on GABA-A receptors.

| Compound | Receptor Target | Tissue Source | Radioligand | IC₅₀ (µM) |

| 2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole | Benzodiazepine Receptor | Rat Brain Cortex, Cerebellum, Hippocampus | ³H-Ro 15-1788 | Low µM range |

Enzyme Inhibition Kinetics and Mechanism Elucidation

The enzymatic inhibitory potential of benzothiazole derivatives has been a significant area of research. A study on benzothiazole-linked thioureas identified these compounds as potent inhibitors of mushroom tyrosinase. nih.gov The most active compound, BT2, exhibited an IC₅₀ value of 1.3431 ± 0.0254 µM, which was considerably more potent than the standard inhibitor, Kojic acid (IC₅₀ = 16.8320 ± 1.1600 µM). nih.gov Kinetic analysis revealed that BT2 acts as a non-competitive inhibitor of tyrosinase, with a Ki value of 2.8 µM. nih.gov This mode of inhibition indicates that the inhibitor binds to a site on the enzyme that is distinct from the substrate binding site. nih.gov

| Compound | Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| BT2 (benzothiazole-thiourea conjugate) | Mushroom Tyrosinase | Non-competitive | 1.3431 ± 0.0254 | 2.8 |

| Kojic Acid (Standard) | Mushroom Tyrosinase | Competitive | 16.8320 ± 1.1600 | - |

Cellular Assays for Pharmacological Efficacy

The pharmacological efficacy of this compound analogs has been extensively evaluated using various cellular assays, particularly in the context of anticancer activity. A series of benzothiazole-pyrazole hybrids demonstrated significant cytotoxicity against a panel of human cancer cell lines. unich.it One of the most promising compounds, 14a, exhibited potent inhibition of cell viability, with IC₅₀ values in the low micromolar range against colon (HT29), prostate (PC3), lung (A549), and glioblastoma (U87MG) cancer cells. unich.it Specifically, in PC3 cells, compound 14a had an IC₅₀ of 3.17 µM and was shown to significantly inhibit colony growth and cell migration. unich.it Another study on 2-substituted benzothiazole derivatives also reported notable cytotoxic effects. dntb.gov.ua Compound 2e, an acetamide (B32628) derivative, showed significant anticancer activity against HCT116, A549, and A375 cell lines with IC₅₀ values of 6.43 ± 0.72 µM, 9.62 ± 1.14 µM, and 12.81 ± 1.26 µM, respectively. dntb.gov.ua

| Compound | Cell Line | Assay Type | IC₅₀ (µM) |

| 14a (benzothiazole-pyrazole hybrid) | PC3 (Prostate Cancer) | Cytotoxicity | 3.17 |

| 2e (2-substituted benzothiazole) | HCT116 (Colorectal Carcinoma) | Cytotoxicity | 6.43 ± 0.72 |

| 2e (2-substituted benzothiazole) | A549 (Lung Adenocarcinoma) | Cytotoxicity | 9.62 ± 1.14 |

| 2e (2-substituted benzothiazole) | A375 (Melanoma) | Cytotoxicity | 12.81 ± 1.26 |

In Vivo Preclinical Studies of Biological Responses

Following promising in vitro results, select benzothiazole derivatives have been advanced to in vivo preclinical studies to assess their efficacy and target engagement in living organisms.

Investigation of Efficacy in Relevant Animal Models

The in vivo efficacy of benzothiazole analogs has been demonstrated in models of immunological responses. The benzothiazole derivative BD750 was evaluated in a mouse model of delayed-type hypersensitivity (DTH), a T-cell mediated immune response. researchgate.net Administration of BD750 resulted in a dose-dependent reduction of the DTH response, indicating its potential as an immunosuppressive agent. researchgate.net This study highlights the ability of benzothiazole compounds to modulate complex biological responses in a whole-animal system. researchgate.net

Assessment of Target Engagement in Biological Systems

Understanding whether a compound interacts with its intended target in a living system is crucial for its development. For the benzothiazole derivative BD750, in vivo target engagement was inferred from its molecular effects on key signaling pathways. researchgate.net While direct measurement of receptor occupancy in vivo was not reported, the study showed that BD750 inhibited the phosphorylation of STAT5 in primary activated T cells. researchgate.net Since STAT5 is a critical downstream effector of the IL-2 receptor/JAK3 pathway, its inhibition provides strong evidence that BD750 engages its target and modulates the intended signaling cascade within the biological system. researchgate.net

Mechanistic Investigations and Cellular Signaling Pathways

Elucidation of Molecular Targets and Binding Interactions for 2-Benzothiazolebutanamide

While comprehensive target deconvolution for this compound, also known as N-(1,3-benzothiazol-2-yl)butanamide, is not extensively documented in publicly available literature, analysis of its crystal structure and computational studies on closely related analogues provide significant insights into its potential binding interactions.

The crystal structure of this compound reveals a nearly planar molecule, a conformation that facilitates interactions with biological macromolecules. nih.gov Within the crystal lattice, molecules are interconnected through a network of non-covalent bonds, including N—H⋯N and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions. nih.gov These fundamental interactions are indicative of the compound's ability to engage with protein binding pockets.

Molecular docking studies on structurally similar compounds, such as other N-(benzothiazol-2-yl)butanamide derivatives, have further elucidated the specific nature of these binding interactions. These computational models show that the benzothiazole (B30560) moiety can engage with amino acid residues through various forces. researchgate.netresearchgate.net For instance, the benzothiazole unit has been shown to form pi-alkyl interactions with proline residues and pi-pi stacking interactions with aromatic residues like tyrosine and tryptophan. researchgate.netresearchgate.net Furthermore, the amide linker and atoms within the benzothiazole ring, such as sulfur and nitrogen, can participate in hydrogen bonding with amino acids like lysine (B10760008) and aspartate. researchgate.netresearchgate.net

These findings suggest that the binding of this compound to its molecular target(s) is likely stabilized by a combination of hydrophobic and electrostatic forces.

Table 1: Potential Molecular Interactions for Benzothiazole Butanamide Derivatives

| Interaction Type | Interacting Moiety | Potential Amino Acid Partner(s) |

|---|---|---|

| Hydrogen Bond | Amide N-H, Thiazole (B1198619) N | Aspartate, Lysine |

| π-π Stacking | Benzene (B151609) ring | Tyrosine, Tryptophan |

| π-Alkyl | Benzene ring, Thiazole ring | Proline, Leucine, Valine |

| C-H⋯π Interaction | Butanamide alkyl chain | Aromatic residues |

Modulation of Intracellular Signaling Pathways by Benzothiazole Compounds

The benzothiazole scaffold is a common feature in molecules that modulate critical intracellular signaling pathways, many of which are implicated in cancer and inflammatory diseases.

One of the most significantly affected cascades is the PI3K/AKT signaling pathway, which is central to cell survival, proliferation, and growth. The benzothiazole derivative PB11 has been shown to induce apoptosis in cancer cells by down-regulating both PI3K and AKT, thereby suppressing this pro-survival pathway. mdpi.com

Benzothiazole derivatives also frequently impact the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov The compound AS601245, for example, is an inhibitor of the JNK pathway, which plays a role in cell death induced by cerebral ischemia. nih.gov By inhibiting JNK, this compound prevents downstream c-Jun phosphorylation and promotes cell survival in neuronal models. nih.gov

Furthermore, many benzothiazole compounds exert their effects by targeting the intrinsic mitochondrial apoptosis pathway. This involves the modulation of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase cascades. nih.govnih.gov

Table 2: Intracellular Signaling Pathways Modulated by Benzothiazole Derivatives

| Signaling Pathway | Benzothiazole Compound Example | Observed Effect | Reference(s) |

|---|---|---|---|

| PI3K/AKT Pathway | PB11 | Down-regulation of PI3K and AKT, leading to apoptosis | mdpi.com |

| JNK Pathway | AS601245 | Inhibition of JNK and c-Jun phosphorylation | nih.gov |

| Mitochondrial Apoptosis | Various Derivatives | Regulation of Bcl-2 family proteins, caspase activation | nih.govnih.gov |

Research into Cellular Processes Influenced by this compound (e.g., Apoptosis Induction)

While specific studies detailing apoptosis induction by this compound are limited, extensive research on structurally related N-1,3-benzothiazol-2-yl amides demonstrates that this class of compounds can be potent inducers of programmed cell death. researchgate.net The primary cellular process influenced by these molecules is apoptosis, a critical mechanism for eliminating cancerous or damaged cells.

The induction of apoptosis by benzothiazole derivatives typically proceeds through the intrinsic, or mitochondrial, pathway. nih.gov This process is characterized by several key events:

ROS Accumulation: An increase in reactive oxygen species (ROS) within the tumor cells. nih.gov

Mitochondrial Dysfunction: The accumulation of ROS leads to a loss of the mitochondrial transmembrane potential. nih.gov

Modulation of Bcl-2 Proteins: A shift in the balance of Bcl-2 family proteins, typically involving the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins such as Bax. nih.govnih.gov

Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol. mdpi.com

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. mdpi.comnih.gov

Cellular Dismantling: Activated executioner caspases lead to characteristic apoptotic events, including DNA fragmentation and nuclear condensation. mdpi.comnih.gov

Phenotypic Screening and Pathway Deconvolution Approaches

The discovery of bioactive compounds like this compound often begins with phenotypic screening. This approach involves testing large libraries of chemical compounds for their ability to produce a desired change in a cell or organism's phenotype (e.g., inhibiting cancer cell growth, killing microbes) without a preconceived notion of the molecular target. nih.govnih.govdoaj.org For example, libraries of novel benzothiazole derivatives have been screened to identify compounds with significant antimicrobial or anticancer activity. mdpi.comresearchgate.netresearchgate.net

Once a compound with interesting activity is identified through a phenotypic screen, the critical and often challenging next step is target deconvolution. nih.govresearchgate.net This process aims to identify the specific molecular target(s) and the biological pathway(s) through which the compound exerts its effect. researchgate.netpelagobio.com Identifying the target is essential for understanding the mechanism of action, optimizing the compound's structure, and minimizing potential off-target effects. pelagobio.comnih.gov

Several modern methodologies are employed for target deconvolution:

Proteomics-Based Methods: Techniques like the cellular thermal shift assay (CETSA) can identify direct and indirect protein targets by measuring changes in protein thermal stability upon compound binding in a physiologically relevant context. researchgate.netpelagobio.com

Genomics and Genetics Approaches: Using tools like yeast deletion strain pools or CRISPR-based screening can reveal genes (and their corresponding proteins) that are essential for the compound's activity. researchgate.net

Computational and AI-Driven Methods: Knowledge graphs and molecular docking simulations can be used to predict potential protein-ligand interactions, narrowing down the list of candidate targets for experimental validation. researchgate.netnih.gov

These integrated approaches are crucial for moving from an observed phenotypic effect to a detailed mechanistic understanding of how compounds like this compound function at a molecular level. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Structure-Activity Relationship (SAR) Analysis of 2-Benzothiazolebutanamide Derivatives

Systematic SAR analysis is foundational to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For benzothiazole (B30560) derivatives, this involves dissecting the molecule into key components and observing the effects of modifications.

Identification of Key Pharmacophoric Features

A pharmacophore model outlines the essential structural features in three-dimensional space that are critical for a molecule's interaction with a specific biological target. For benzothiazole-based compounds, several key pharmacophoric features have been identified through extensive research. These typically consist of the benzothiazole core, a linker, and various substituted ring systems. thaiscience.infomdpi.com

Computational and structural studies have identified common features for potent benzothiazole inhibitors, which often include:

Aromatic Rings (R): The bicyclic benzothiazole system itself and often an additional aromatic or heteroaromatic ring are crucial for activity. These planar structures can engage in favorable interactions, such as pi-pi stacking, with aromatic residues in the target's binding pocket. thaiscience.inforesearchgate.net

Hydrogen Bond Acceptors (A) and Donors (D): Specific nitrogen and oxygen atoms within the scaffold or its substituents frequently act as hydrogen bond acceptors or donors, forming critical connections with the biological target. thaiscience.inforesearchgate.net

A common pharmacophore model for certain benzothiazole inhibitors is represented by the hypothesis AADHRR, indicating the importance of two hydrogen bond acceptors, one donor, one hydrophobic site, and two aromatic rings for optimal activity. thaiscience.info The benzothiazole core itself often binds within the substrate cavity of target enzymes. mdpi.com

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on the benzothiazole scaffold is a primary strategy for fine-tuning its biological profile. The nature and position of these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Substitutions at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. Attaching different functional groups, such as amino, thiol, or substituted phenyl groups, can lead to a wide range of biological activities, including anticancer and anti-inflammatory effects. pharmacyjournal.in For instance, the introduction of a 4-aminophenyl group at this position has been a key feature in the development of potent antitumor agents. benthamscience.com

Substitutions on the Benzene (B151609) Ring: Modifications to the fused benzene ring, particularly at the 5, 6, and 7-positions, are also critical. pharmacyjournal.in

Position 6: The introduction of a chlorine atom at the 6th position has been shown to increase bioactivity compared to other substitutions. nih.gov Electron-donating groups like -OH and -OCH3 at this position can also boost potency. pharmacyjournal.in Furthermore, adding a carboxylic acid group at position 6 has been instrumental in developing potent DNA gyrase inhibitors. acs.org

Position 5: Substituting with electron-withdrawing groups like -Cl or -F at the 5th position can enhance the potency of the compound. pharmacyjournal.in

Hydrophobic Moieties: The addition of hydrophobic groups to the molecule is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in

The table below summarizes the observed effects of various substitutions on the biological activity of benzothiazole derivatives.

| Position of Substitution | Substituent Group | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 2-position | Phenyl and substituted phenyl groups | Associated with anticancer, anticonvulsant, and anti-inflammatory properties. | pharmacyjournal.in |

| 5-position | -Cl, -F | Increases potency. | pharmacyjournal.in |

| 6-position | -Cl | Notable increase in bioactivity. | nih.gov |

| 6-position | -OH, -OCH3, -CH3 | Boosts potency. | pharmacyjournal.in |

| 6-position | Carboxylic acid (-COOH) | Key for potent DNA gyrase inhibition. | acs.org |

| General | Hydrophobic moieties | Conductive for cytotoxic activity. | pharmacyjournal.in |

Rational Design Principles for Lead Optimization of Benzothiazole Scaffolds

Following initial hit identification and preliminary SAR studies, rational design principles are employed to optimize lead compounds. This involves a more targeted approach to structural modification aimed at enhancing desired properties while minimizing undesirable ones.

Strategies for Enhancing Potency and Selectivity

Several medicinal chemistry strategies are utilized to improve the potency and selectivity of benzothiazole-based compounds. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance a desired property without significantly altering the chemical structure. For example, replacing a carboxylic acid group with an isostere can improve physicochemical properties while maintaining features critical for biological activity. acs.org

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking and modeling can be used to design compounds that fit optimally into the binding site. bue.edu.eg This allows for the rational introduction of substituents that can form additional favorable interactions, thereby increasing potency. acs.org

Scaffold Hopping: This involves replacing the central benzothiazole core with a different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or different intellectual property profiles. bue.edu.eg

Selectivity Enhancement: Improving selectivity is crucial to minimize off-target effects. For DNA gyrase inhibitors, for instance, modifications were made to decrease inhibition of the related human enzyme, topoisomerase IIα, leading to a better safety profile. acs.org

Multi-parameter Optimization in Preclinical Compound Development

A successful drug candidate must possess a balance of multiple properties, including potency, selectivity, solubility, metabolic stability, and low toxicity. nih.gov Multi-parameter optimization (MPO) is an approach that considers all these factors simultaneously during the lead optimization phase to identify compounds with the highest probability of success in preclinical and clinical development. nih.govinternational-pharma.com

Computational Chemistry and in Silico Approaches in 2 Benzothiazolebutanamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. umpr.ac.id This method is crucial for understanding the binding affinity and interaction patterns of 2-Benzothiazolebutanamide derivatives with various biological targets. The results are often expressed as a scoring function, such as binding energy (ΔG), where more negative values indicate a higher binding affinity. nih.gov

Docking studies have been instrumental in evaluating benzothiazole (B30560) derivatives against a range of protein targets. For instance, in the search for potential inhibitors of SARS-CoV-2, benzothiazole compounds were docked into the main protease (Mpro, PDB ID: 6LU7) and the human angiotensin-converting enzyme 2 (ACE2) receptor (PDB ID: 6M18). nih.gov The binding affinity in these studies is attributed to favorable geometric arrangements, hydrogen bond formation, and electrostatic interactions within the active site. nih.gov

Similarly, in cancer research, derivatives have been docked against the p56lck tyrosine kinase (PDB ID: 1QPC) to identify potent inhibitors. biointerfaceresearch.com These studies help elucidate the structural requirements for effective binding to the ATP binding site of protein kinases. biointerfaceresearch.com In the context of neurodegenerative diseases, docking of (benzothiazole-2-yl) acetonitrile (B52724) derivatives into the c-Jun N-terminal kinase-3 (JNK3) revealed that a hydrogen bond with the amino acid residue GLN155 is critical for inhibitory activity. nih.gov Another study on benzothiazoles as potential anticonvulsant agents identified key interactions within the binding site of the GABA-A receptor (PDB ID: 1OHV). researchgate.net

The table below summarizes findings from various molecular docking studies on benzothiazole derivatives, highlighting the protein targets and key interacting residues.

| Target Protein | PDB ID | Key Interacting Residues | Study Focus |

| c-Jun N-terminal kinase-3 (JNK3) | - | GLN155 | JNK3 Inhibition nih.gov |

| p56lck Tyrosine Kinase | 1QPC | - | Anticancer biointerfaceresearch.com |

| SARS-CoV-2 Mpro | 6LU7 | - | Antiviral (COVID-19) nih.gov |

| ACE2 Receptor | 6M18 | - | Antiviral (COVID-19) nih.gov |

| Staphylococcus aureus MurD | - | - | Antibacterial nih.gov |

| GABA-A Receptor | 1OHV | ASN110, CYS47 | Anticonvulsant researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com This predictive tool is widely used to estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent therapeutic agents. medcraveonline.commdpi.com A QSAR model's robustness is evaluated using statistical metrics such as the squared correlation coefficient (r²), the cross-validated coefficient (q² or r(cv)²), and the predictive r² (pred_r²). nih.govchula.ac.th

Several QSAR studies have been conducted on benzothiazole derivatives to predict their therapeutic activities. In one study focused on developing anticancer agents, a Group-based QSAR (G-QSAR) model was developed for 41 benzothiazole derivatives. chula.ac.th The model demonstrated good statistical significance and predictive ability. chula.ac.th Analysis of the model revealed that specific molecular descriptors, such as electronic and hydrophilic properties at one part of the molecule (R1 fragment) and chain count at another (R2 fragment), were critical for anticancer activity. chula.ac.th

Another 3D-QSAR study on (benzothiazole-2-yl) acetonitrile derivatives as JNK3 inhibitors developed both Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA) models. nih.gov These models showed good correlative and predictive capabilities, and the insights gained from the QSAR analysis were consistent with results from molecular docking studies. nih.gov

The table below presents the statistical validation parameters from selected QSAR studies on benzothiazole derivatives.

| QSAR Model Type | Target Activity | No. of Compounds | r² | q² | pred_r² | Reference |

| G-QSAR | Anticancer | 41 | 0.81 | 0.75 | 0.70 | chula.ac.th |

| 3D-QSAR (MFA) | JNK3 Inhibition | 44 | 0.849 | 0.616 | - | nih.gov |

| 3D-QSAR (RSA) | JNK3 Inhibition | 44 | 0.766 | 0.605 | - | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, the conformational changes of the ligand within the binding pocket, and the dynamics of the protein itself upon ligand binding. nih.govnih.gov A key metric for assessing stability is the Root Mean Square Deviation (RMSD), where lower and more stable RMSD values over the simulation period suggest a stable complex. nih.gov

MD simulations have been applied to validate the binding modes of benzothiazole derivatives predicted by molecular docking. For example, a 100 ns simulation was performed on a benzothiazole-Mpro complex to confirm its stability, showing that the complex reached equilibrium after an initial fluctuation period. nih.gov In another study, a 30 ns MD simulation was used to determine the stability of the binding conformation of a benzothiazol-2-ylcarbamodithioate derivative with the Staphylococcus aureus MurD enzyme. nih.govresearchgate.net These simulations are crucial for verifying that the interactions observed in static docking models are maintained in a dynamic, more physiologically relevant environment. umpr.ac.id

In Silico Prediction of Preclinical Pharmacokinetic Profiles (ADME Prediction)

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical development, as poor pharmacokinetics are a major cause of clinical trial failures. nih.govbiointerfaceresearch.com In silico ADME prediction tools allow for the early assessment of these properties, helping to prioritize compounds with favorable drug-like characteristics. nih.govbiointerfaceresearch.com

Studies on benzothiazole derivatives have utilized in silico methods to predict their pharmacokinetic profiles. These analyses often involve calculating physicochemical properties to assess compliance with established guidelines like Lipinski's Rule of Five and Veber's Rule. nih.govresearchgate.net Adherence to these rules suggests good oral bioavailability and intestinal absorption. nih.govresearchgate.net

For a series of 2-hydroxy benzothiazole derivatives, ADME predictions showed that most compounds had an absorption percentage of over 70%, with one compound reaching 86.77%. nih.govresearchgate.net These compounds were found to comply with both Lipinski's and Veber's rules, indicating their potential as orally active agents. nih.govresearchgate.net Other predicted properties include Caco-2 cell permeability, which models absorption in the human intestine, and plasma protein binding. mdpi.com Computational tools can also predict a compound's potential to inhibit key metabolic enzymes like Cytochrome P450 (CYP), which is crucial for avoiding drug-drug interactions. mdpi.com

The following table summarizes key in silico ADME properties predicted for various benzothiazole derivatives.

| Predicted Property | Finding | Implication | Reference |

| Human Oral Absorption | Many derivatives show >70% absorption | Good potential for oral administration | nih.govresearchgate.net |

| Lipinski's Rule of Five | Generally compliant | Good drug-likeness properties | nih.govresearchgate.net |

| Veber's Rule | Generally compliant | Good bioavailability and intestinal absorption | nih.govresearchgate.net |

| Caco-2 Permeability | High permeability predicted for some series | High probability of intestinal absorption | mdpi.com |

| CYP Inhibition | Some derivatives predicted not to inhibit CYP3A4 | Lower risk of drug-drug interactions | mdpi.com |

Preclinical Pharmacokinetic and Biotransformation Investigations

Absorption and Distribution Profiling in Non-Human Animal Models

The initial phase of in vivo pharmacokinetic screening involves characterizing the absorption and distribution of a compound. allucent.com These studies are typically conducted in various animal models to understand how the drug moves throughout the body. alimentiv.com

Methodologies for Absorption Profiling: To assess oral bioavailability, the compound is administered to fasted animals, commonly rats or mice, via oral gavage. nih.govmdpi.com Blood samples are then collected at predetermined time points to measure the plasma concentration of the drug over time. nih.gov For comparison, an intravenous (IV) dose is administered to a separate group of animals to determine the pharmacokinetic parameters when absorption is bypassed, providing a baseline for 100% bioavailability. pharmdevgroup.com Key parameters calculated from these studies include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). mdpi.com

Methodologies for Distribution Profiling: Understanding where a compound travels in the body is critical. Tissue distribution studies involve administering the compound, often radiolabeled, to animals like rats. nih.gov At various time points, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, lung, muscle, fat) are collected. nih.gov The concentration of the compound in these tissues is then quantified. nih.gov Techniques like Quantitative Whole-Body Autoradiography (QWBA) can provide a visual and quantitative map of the drug's distribution throughout the entire animal body. nih.gov Another key parameter is the volume of distribution (Vss), which relates the amount of drug in the body to its concentration in the plasma and indicates the extent of tissue uptake. nih.gov The degree to which a compound binds to plasma proteins is also assessed, as this influences the amount of "free" or active drug available to distribute into tissues. nih.gov

Below is an example of how tissue distribution data would be presented.

| Tissue | Concentration (ng/g or equivalent) |

| Blood | Data |

| Plasma | Data |

| Brain | Data |

| Heart | Data |

| Lungs | Data |

| Liver | Data |

| Kidneys | Data |

| Spleen | Data |

| Muscle | Data |

| Adipose Tissue | Data |

Identification of Metabolic Pathways and Key Metabolites of 2-Benzothiazolebutanamide

Biotransformation, or metabolism, is the process by which the body chemically modifies a compound. Identifying metabolic pathways is crucial for understanding a drug's clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites. alimentiv.com Studies on related benzothiazole (B30560) structures suggest that metabolism can be a key route of clearance. nih.govnih.gov

In Vitro and In Vivo Methodologies:

In Vitro Studies: The initial assessment of metabolic stability is performed using in vitro systems. labcorp.com The compound is incubated with liver microsomes, S9 fractions, or hepatocytes from different species (including human) to identify the major metabolic pathways. criver.comconceptlifesciences.com These preparations contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). criver.com By analyzing the depletion of the parent compound over time and identifying the structures of newly formed molecules using high-resolution mass spectrometry (HRMS), researchers can map the metabolic fate of the drug. criver.comcreative-biolabs.com

In Vivo Studies: Following administration of the compound to animal models (e.g., rats, dogs), urine, feces, and bile are collected. nih.gov These matrices are analyzed to identify the metabolites formed in a whole biological system. This confirms the in vitro findings and may reveal metabolites formed by non-hepatic pathways. nih.gov For benzothiazole-related compounds, metabolic transformations can include ring cleavage and conjugation with molecules like glucuronic acid or sulfate (B86663). nih.govnih.gov

Excretion Patterns in Preclinical Species

Excretion studies determine the routes and rate at which the compound and its metabolites are eliminated from the body. This information is vital for understanding the drug's half-life and potential for accumulation.

Methodologies for Excretion Profiling: In mass balance studies, a radiolabeled version of the compound is administered to preclinical species like rats. nih.gov Urine and feces are then collected over a period of several days until the majority of the radioactivity has been recovered. nih.gov This allows for the quantification of the primary routes of elimination (renal vs. biliary/fecal). nih.gov The data reveal how quickly the compound is cleared from the body and whether the parent drug or its metabolites are the main excreted species. For some benzothiazole compounds studied in rats, excretion has been shown to be rapid and occur via both urine and feces. nih.gov

The following table illustrates a typical format for excretion data.

| Excretion Route | Percentage of Administered Dose |

| Urine | Data |

| Feces | Data |

| Total Recovery | Data |

Comparative Pharmacokinetic Analysis Across Animal Species

Pharmacokinetic parameters can vary significantly between different animal species due to differences in physiology, metabolic rates, and enzyme activity. bioengineer.org Therefore, conducting studies in multiple species (e.g., mouse, rat, rabbit, dog) is a standard part of preclinical development. nih.govresearchgate.net

Purpose and Approach: The goal of comparative pharmacokinetics is to understand these interspecies differences to better predict the compound's behavior in humans. bioengineer.org By comparing parameters like half-life, clearance, and bioavailability across species, researchers can identify which animal model is most representative of human pharmacokinetics. This analysis is crucial for selecting appropriate species for toxicology studies and for scaling doses for first-in-human clinical trials. bioengineer.orgnih.gov For example, studies on other compounds have shown differences in clearance and half-life between rats and beagle dogs, highlighting the importance of multi-species data. mdpi.com

An example of a comparative pharmacokinetic data table is shown below.

| Parameter | Mouse | Rat | Rabbit | Dog |

| Oral Bioavailability (%) | Data | Data | Data | Data |

| Clearance (mL/min/kg) | Data | Data | Data | Data |

| Volume of Distribution (L/kg) | Data | Data | Data | Data |

| Elimination Half-life (h) | Data | Data | Data | Data |

In Vitro ADME Screening Methodologies for Compound Prioritization

During the early stages of drug discovery, a large number of compounds are synthesized. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are used as a high-throughput screening method to quickly assess the pharmacokinetic viability of these compounds and prioritize the most promising candidates for further development. conceptlifesciences.comiqvia.com These methods are cost-effective, require small amounts of compound, and help to identify potential liabilities early in the process. creative-biolabs.comiqvia.com

Key In Vitro Screening Assays:

Physicochemical Properties: Basic properties like solubility and lipophilicity (LogD) are measured, as they heavily influence absorption and distribution. criver.comconceptlifesciences.com

Permeability: Assays using cell lines like Caco-2, which mimic the intestinal wall, are used to predict a compound's potential for oral absorption. creative-biolabs.commdpi.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative for assessing passive diffusion. creative-biolabs.com

Metabolic Stability: Incubations with liver microsomes or hepatocytes from various species are used to determine how quickly a compound is metabolized. labcorp.comcriver.com This provides an early indication of its likely clearance rate and half-life in the body. labcorp.com

CYP450 Inhibition: These assays assess whether a compound inhibits major cytochrome P450 enzymes. criver.com Inhibition of these enzymes is a primary cause of drug-drug interactions, so identifying this potential early is critical. labcorp.comcriver.com

Plasma Protein Binding: The extent to which a compound binds to plasma proteins is measured, typically using methods like equilibrium dialysis or ultrafiltration. criver.com High protein binding can limit the amount of free drug available to exert its therapeutic effect. criver.com

Based on a thorough review of available scientific literature, detailed experimental data for the analytical characterization of the specific compound, this compound, using the advanced methodologies outlined in your request, is not presently available.

Research and publications extensively cover a wide range of other benzothiazole derivatives, detailing their analysis via HPLC, GC-MS, LC-MS/MS, NMR, and UV-Vis spectroscopy. However, specific methods, conditions, and characterization data (such as retention times, mass spectra, NMR chemical shifts, or UV-Vis absorption maxima) pertaining exclusively to this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request, which focuses solely on this compound, without resorting to speculation or misattribution of data from related but distinct compounds.

Advanced Analytical Methodologies for Research Characterization

Advanced Techniques for Analysis of Biological Samples

The accurate and sensitive quantification of 2-Benzothiazolebutanamide and its metabolites in complex biological matrices, such as plasma and urine, is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Advanced analytical methodologies, primarily centered around chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy, provide the necessary selectivity and sensitivity for these demanding bioanalytical applications.

A critical initial step in the analysis of biological samples is sample preparation, which aims to remove interfering substances and enrich the analyte of interest. Common techniques employed for compounds like this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. LLE utilizes the differential solubility of the analyte in two immiscible liquids to isolate it from the biological matrix. SPE, on the other hand, employs a solid sorbent to selectively retain and then elute the analyte. For plasma samples, protein precipitation, often achieved by adding a solvent like acetonitrile (B52724), is a rapid method to remove the bulk of proteinaceous material.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of this compound in biological fluids due to its high sensitivity and specificity. This technique involves the chromatographic separation of the analyte from other components in the sample, followed by its ionization and mass analysis.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation, offering efficient and rapid analysis. The choice of the stationary phase (the column) and the mobile phase (the solvent) is critical for achieving good chromatographic resolution. For a compound like this compound, a reversed-phase column, such as a C18, is often employed. The mobile phase commonly consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, generating protonated molecular ions [M+H]⁺. The tandem mass spectrometer then isolates this precursor ion, subjects it to fragmentation, and detects the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is essential for accurate quantification in complex matrices.

| Parameter | Typical Condition |

|---|---|

| Chromatography | UHPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the analysis of this compound, particularly for volatile and thermally stable derivatives. For non-volatile compounds, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior.

In GC-MS, the sample is first vaporized and introduced into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the inert carrier gas (mobile phase). The temperature of the column is programmed to increase over time to facilitate the elution of compounds with different boiling points.

Upon exiting the column, the separated compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization method results in extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only a few specific fragment ions.

| Parameter | Typical Condition |

|---|---|

| Chromatography | Gas Chromatography (GC) |

| Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Ionization | Electron Impact (EI) |

| Detection | Mass Spectrometry (MS) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the structural elucidation of this compound and its metabolites in biological samples. While generally less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule.

Proton (¹H) NMR is one of the most common NMR techniques used in metabolomics. It can provide a comprehensive profile of the metabolites present in a biological fluid. For structural confirmation, two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish connectivity between different atoms within the molecule.

The analysis of biological fluids by NMR often requires minimal sample preparation, which is a significant advantage. However, the complexity of the spectra from biological matrices can be a challenge, often requiring advanced data processing techniques for interpretation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is increasingly utilized in metabolomics and drug metabolite identification studies. Unlike standard tandem mass spectrometry, HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, can measure the mass-to-charge ratio of an ion with very high accuracy. This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites of this compound. When coupled with liquid chromatography (LC-HRMS), this technique provides a powerful platform for both the quantitative analysis and the identification of metabolites in biological samples.

Intellectual Property Landscape and Research Trends for Benzothiazole Compounds

Analysis of Patenting Activity and Innovation Trends in Benzothiazole (B30560) Derivatives

The intellectual property landscape for benzothiazole derivatives is active, with significant patenting activity focused on their therapeutic applications. An analysis of patents filed between 2015 and 2020 reveals a strong emphasis on developing new chemical entities for a variety of diseases. nih.gov A review of 55 patents from this period showed that benzothiazole derivatives were being explored for a wide range of pharmacological activities, with a particular focus on cancer treatment. nih.gov

Innovations in this field are largely centered on the synthesis of novel derivatives with enhanced potency, selectivity, and favorable in vivo efficacy. nih.gov A key trend is the modification of the benzothiazole core at various positions to modulate its biological activity. nih.gov Substitution at the 2-position is the most frequently observed modification in patented compounds. nih.gov The most common substituents introduced to the benzothiazole core are halogens, aromatic structures, and non-aromatic heterocycles. nih.gov These modifications aim to optimize drug-target interactions, such as halogen and hydrogen bonds, which can be crucial for the compound's activity. nih.gov

The primary areas for patenting activity for benzothiazole derivatives are summarized in the table below.

| Therapeutic Area | Description of Patented Inventions (2015-2020) | Key Findings/Examples |

| Oncology | Development of benzothiazole compounds as anticancer agents targeting various mechanisms and cell lines. This is the most prominent area of patent activity. nih.gov | Patented compounds have shown efficacy against human cell lines of breast, lung, colon, and kidney carcinomas. longdom.org Some derivatives act as potent kinase inhibitors. xkdbio.com |

| Neurodegenerative Diseases | Design of derivatives for conditions like Alzheimer's and Parkinson's disease. nih.gov | Benzothiazole derivatives are used as imaging agents for detecting amyloid deposits in the brain, which are characteristic of Alzheimer's disease. longdom.orgresearchgate.net |

| Inflammatory Diseases | Creation of novel anti-inflammatory agents. nih.gov | Patented compounds have been developed for conditions such as arthritis and asthma. mdpi.com |

| Metabolic Diseases | Development of compounds for treating conditions like diabetes. nih.gov | Zopolrestat is a developed benzothiazole derivative for treating diabetic complications. google.com |

| Infectious Diseases | Inventions covering antibacterial, antifungal, and antiviral properties. nih.gov | Derivatives have shown potential against various pathogens, including resistant bacterial strains and diverse pathogenic fungi. nih.govnih.gov |

| Other Conditions | Patents also cover applications for fibrosis and thrombosis. nih.gov | The versatility of the scaffold allows for its application in a broad spectrum of other diseases. nih.gov |

Emerging Areas of Research and Development in the Benzothiazole Field

Research and development in the benzothiazole field are expanding into new and promising areas, driven by the scaffold's wide range of biological activities. nih.govnih.gov While oncology remains a primary focus, significant efforts are being directed toward other complex diseases and novel applications.

One of the most significant emerging trends is the development of dual-action or multi-target agents. For instance, researchers are designing single benzothiazole molecules that exhibit both anticancer and anti-inflammatory properties, which is highly relevant given the established link between chronic inflammation and cancer. frontiersin.org

Another key area is the fight against antimicrobial resistance. Scientists are actively exploring benzothiazole derivatives as potent agents against drug-resistant fungal and bacterial infections. researchgate.netnih.gov These compounds have been shown to inhibit essential enzymes in bacterial cells, affecting processes like cell-wall synthesis and DNA replication. researchgate.net

Furthermore, the application of benzothiazole derivatives is extending beyond therapeutics into diagnostics. Their use as imaging agents for β-amyloid plaques in the brain is a critical development for the diagnosis of Alzheimer's disease. longdom.org In the realm of chemical synthesis, there is a growing trend towards developing "green chemistry" approaches for synthesizing benzothiazole scaffolds, aiming for more environmentally friendly and efficient production methods. nih.gov

Key emerging areas of research and development are highlighted in the table below.

| Emerging Area | Description and Research Focus | Significance |

| Dual-Action Therapeutics | Development of single compounds with multiple therapeutic effects, such as combined anticancer and anti-inflammatory activity. frontiersin.org | Offers a novel strategy for treating complex diseases like cancer where inflammation plays a key role. frontiersin.org |

| Antimicrobial Resistance | Synthesis of new derivatives to combat resistant pathogens, including Candida albicans and Mycobacterium tuberculosis. researchgate.netnih.gov | Addresses the urgent global health threat of antimicrobial resistance by providing new classes of potential drugs. nih.gov |

| Neuroprotective Agents | Research into compounds that can protect against neuronal damage, with potential applications in treating neurodegenerative diseases beyond Alzheimer's. frontiersin.org | Expands the therapeutic potential of benzothiazoles in addressing a range of debilitating neurological disorders. frontiersin.org |

| Diagnostic Imaging | Application as radioligands and fluorescent markers for in vivo imaging of biological targets, such as amyloid plaques. longdom.orgresearchgate.net | Provides crucial tools for the early diagnosis and study of diseases like Alzheimer's. longdom.org |

| Green Synthesis | Innovation of sustainable and eco-friendly synthetic routes to produce benzothiazole compounds, reducing the use of hazardous materials. nih.gov | Aligns chemical manufacturing with principles of sustainability and improves the efficiency of drug development. nih.gov |

| Materials Science | Use of benzothiazole derivatives in the development of polymers and dyes. ijpdd.org | Demonstrates the versatility of the benzothiazole scaffold in applications outside of medicine, including advanced materials. |

Strategic Research Alliances and Collaborative Initiatives

The development of novel benzothiazole derivatives often stems from collaborative efforts between various academic institutions and, to a lesser extent, publicly disclosed partnerships with industry. While specific large-scale strategic alliances focused solely on benzothiazole development are not widely publicized, the research landscape indicates a pattern of multi-institutional and interdisciplinary cooperation.

Academic collaborations are evident in numerous publications where researchers from different universities and research centers combine their expertise. For example, a study on novel benzothiazole-based anticancer agents involved a collaboration between researchers from four different universities across Turkey and Italy: Ankara Yildirim Beyazit University, the University "G. d'Annunzio" Chieti-Pescara, Ankara University, and Zonguldak Bulent Ecevit University. nih.gov Similarly, research at Wenzhou Medical University in China has led to the development of derivatives with dual anticancer and anti-inflammatory properties. frontiersin.org Such collaborations are crucial for pooling resources, sharing knowledge, and accelerating the pace of discovery.

In the pharmaceutical industry, companies like Astellas Pharma (formerly Fujisawa Pharmaceutical) have been involved in the development of benzothiazole-derived drugs such as Tiaramide. mdpi.com While explicit university-industry partnerships for benzothiazole research are not always formally announced, the progression of compounds from academic discovery to clinical trials implies that such collaborations are an essential part of the drug development pipeline. The translation of basic research from university labs into marketable therapeutics typically requires the resources, expertise, and infrastructure of pharmaceutical companies. This industry-academia ecosystem, though often operating without high-profile announcements, is fundamental to advancing the therapeutic potential of benzothiazole compounds.

Future Research Directions and Perspectives

Unexplored Research Avenues for 2-Benzothiazolebutanamide and its Derivatives

The structural versatility of the benzothiazole (B30560) nucleus provides a foundation for the design of novel therapeutic agents. researchgate.net Future research can be strategically directed towards several promising, yet underexplored, areas.

Targeting Neurodegenerative Diseases: The blood-brain barrier permeability of some benzothiazole derivatives positions them as candidates for central nervous system disorders. Research into this compound derivatives could focus on their potential as modulators of pathways implicated in diseases like Alzheimer's and Parkinson's. For instance, designing derivatives that can inhibit beta-secretase (BACE1) or prevent the aggregation of amyloid-beta peptides could be a fruitful direction. nih.gov

Antimicrobial and Antiviral Applications: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The benzothiazole scaffold has demonstrated a broad spectrum of activity against various bacterial and fungal strains. wisdomlib.org Systematic derivatization of this compound to enhance its antimicrobial and antiviral efficacy is a critical area for future studies. This could involve the introduction of different functional groups to optimize interaction with microbial targets.

Oncological Therapeutics: Benzothiazole derivatives have shown considerable promise as anticancer agents, targeting various cancer cell lines, including those of the breast, lung, and colon. researchgate.netwisdomlib.org Future work could explore the potential of this compound derivatives as inhibitors of key enzymes in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). tandfonline.com Structure-activity relationship (SAR) studies will be crucial in identifying the most potent and selective anticancer compounds within this chemical series.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale |

| Neurodegenerative Diseases | Beta-secretase (BACE1), Amyloid-beta | Potential to cross the blood-brain barrier and modulate key pathological pathways. nih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Broad-spectrum antimicrobial activity of the benzothiazole scaffold. wisdomlib.org |

| Oncology | VEGFR-2, Tyrosine Kinases | Known anticancer properties of benzothiazole derivatives against various cancer cell lines. researchgate.nettandfonline.com |

| Diabetes | Aldose Reductase, PPAR-γ | Potential to address complications of diabetes. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Benzothiazole Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mednexus.org These technologies can be powerfully integrated into the research and development of this compound and its derivatives.

Predictive Modeling: Machine learning algorithms can be trained on existing data of benzothiazole compounds to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives of this compound. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery pipeline. mednexus.org

De Novo Drug Design: Generative AI models can design novel benzothiazole structures with desired pharmacological profiles. By learning from vast chemical datasets, these models can propose innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches. premierscience.com

Target Identification and Validation: AI can analyze large biological datasets to identify and validate new therapeutic targets for this compound derivatives. This can uncover novel mechanisms of action and expand the therapeutic applications of this class of compounds.

Table 2: Applications of AI and Machine Learning in Benzothiazole Research

| Application | AI/ML Technique | Expected Outcome |

| Virtual Screening | Predictive Modeling, QSAR | Prioritization of candidate molecules for synthesis. nih.gov |

| Novel Compound Design | Generative Adversarial Networks (GANs) | Generation of novel benzothiazole structures with optimized properties. |

| Target Identification | Network Analysis, Deep Learning | Discovery of new biological targets and mechanisms of action. |

| ADMET Prediction | Graph Neural Networks | Early assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. astrazeneca.com |

Development of Advanced Preclinical Models for Mechanistic Insights

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, the use of advanced preclinical models is essential.

Three-Dimensional (3D) Cell Cultures: Moving beyond traditional two-dimensional (2D) cell cultures, 3D models such as spheroids and organoids more accurately mimic the complex microenvironment of tissues and tumors. tandfonline.com These models provide a more physiologically relevant platform for evaluating the efficacy and toxicity of new benzothiazole compounds.

Animal Models of Disease: The use of well-characterized animal models is crucial for in vivo validation of the therapeutic effects of this compound derivatives. For instance, a streptozotocin-induced diabetic rat model can be used to assess the antihyperglycemic and complication-mitigating effects of these compounds. nih.govresearchgate.net

Table 3: Advanced Preclinical Models for Benzothiazole Evaluation

| Model Type | Application | Advantages |

| 3D Spheroids/Organoids | Anticancer drug screening | More accurately reflects tumor microenvironment and drug response. tandfonline.com |

| Diabetic Rat Models | Evaluation of antidiabetic agents | Allows for in vivo assessment of efficacy and safety. nih.gov |

| Zebrafish Larvae | High-throughput toxicity screening | Rapid and cost-effective in vivo toxicity assessment. |

| Genetically Engineered Mouse Models | Target validation and efficacy testing | Provides a more precise model of human disease. |

Q & A

Q. What are the recommended synthetic pathways for 2-benzothiazolebutanamide, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of benzothiazole derivatives typically involves cyclization of 2-aminothiophenol with carbonyl-containing precursors. For this compound, a plausible route involves coupling benzothiazole-2-carboxylic acid with butylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature (room temperature vs. reflux), and stoichiometric ratios. Evidence from ethyl-2-benzothiazolyl acetate synthesis suggests yields improve with anhydrous conditions and catalytic DMAP . Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Benzothiazole derivatives often exhibit moderate toxicity. Wear PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and consult a physician . Store in a cool, dry place away from oxidizing agents. Toxicity data for analogous compounds (e.g., 2-benzothiazolamine) suggest potential skin sensitization (GHS Category 1A) and acute aquatic toxicity (WGK 2) . Perform waste disposal via certified chemical waste services to avoid environmental contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- NMR (¹H/¹³C): Confirm amide proton resonance (~6.5–8.5 ppm) and benzothiazole aromatic signals.

- HPLC : Employ a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Cross-reference with synthesized standards or literature data for benzothiazole analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity results for this compound across different assay models?

- Methodological Answer: Contradictions may arise from assay specificity (e.g., enzyme vs. cell-based), solvent effects (DMSO tolerance), or metabolite interference. Design a tiered validation approach:

Dose-response curves : Test across 3–5 log concentrations to identify IC₅₀/EC₅₀ discrepancies.

Counter-screening : Use orthogonal assays (e.g., SPR for binding vs. cellular viability assays).

Metabolite profiling : Incubate with liver microsomes to assess stability and active metabolites .

Statistical tools (e.g., Bland-Altman plots) can quantify variability between models .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

- Methodological Answer: Chiral resolution can be achieved via:

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) during amide bond formation.

- Kinetic resolution : Employ enzymes (lipases or acylases) to selectively hydrolyze one enantiomer.

- Chromatographic separation : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How do substituent modifications on the benzothiazole ring influence the compound’s pharmacokinetic properties?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups at position 6). Assess:

- Lipophilicity : LogP values via shake-flask method or computational tools.

- Metabolic stability : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound depletion.

- Membrane permeability : Use Caco-2 cell monolayers or PAMPA assays.

Data from ethyl-2-benzothiazolyl acetate derivatives suggest methoxy groups enhance bioavailability but reduce solubility .

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

- Methodological Answer: For neurodegenerative studies:

- Rodent models : Use MPTP-induced Parkinson’s disease in mice or Aβ-injected Alzheimer’s models.

- Dosage : Administer orally (10–50 mg/kg) or intraperitoneally, with pharmacokinetic profiling to confirm brain penetration.

- Biomarkers : Measure GFAP (astrocytosis) and TNF-α (neuroinflammation) via ELISA.

Include positive controls (e.g., memantine) and validate target engagement via ex vivo autoradiography if radiolabeled analogs are available .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer: Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Document temperature, solvent purity, and catalyst lot numbers.

- In-process controls (IPCs) : Use FTIR to monitor intermediate formation.

- Stability studies : Assess storage conditions (e.g., 4°C vs. −20°C) via accelerated degradation tests (40°C/75% RH for 1 month).

Statistical process control (SPC) charts can identify outliers .

Q. What computational tools predict the ecological toxicity of this compound derivatives?

- Methodological Answer: Use in silico platforms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products